

Y6 vs. Y7: A Comparative Guide to Efficiency in Organic Solar Cells

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Compound of Interest

Compound Name: HAC-Y6

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In the rapidly advancing field of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a pivotal driver of performance enhancements. Among the most successful NFAs are the Y-series, with Y6 and its chlorinated derivative, Y7, emerging as prominent contenders. This guide provides a detailed comparison of the performance of Y6 and Y7 in organic solar cells, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal acceptor for their applications.

Performance Comparison of Y6 and Y7-based Organic Solar Cells

The performance of organic solar cells is typically evaluated based on four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes these metrics for devices fabricated with the donor polymer PM6 and the acceptors Y6 or Y7, as reported in various studies.

Acceptor	Donor	Device Architecture	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Y6	PM6	Conventional	17.23	0.84	26.42	77.65	[1]
Y6	PM6	Conventional	~17.0	-	-	-	[2]
Y6	PM6	Conventional	15.7	-	-	-	[3]
Y7	PM6	Conventional	16.5	-	-	-	[3]
Y7	PM7	Conventional	>17.0	-	-	-	[4]
PM6:Y7	-	Inverted	16.6	-	-	-	
PM6:Y7	-	Conventional	11.37 ± 0.17	-	-	-	

Delving into the Differences: Y6 versus Y7

Y6, also known as BTP-4F, was a groundbreaking NFA that significantly pushed the boundaries of organic solar cell efficiency. Its molecular structure features a fused-ring core that facilitates excellent electron transport and light absorption in the near-infrared region.

Y7, or BTP-4Cl, is a chlorinated version of Y6. This seemingly minor chemical modification of substituting fluorine with chlorine atoms on the end groups has profound effects on the material's optoelectronic properties. The chlorination in Y7 leads to a red-shifted absorption spectrum compared to Y6, allowing it to harvest a broader range of photons from the solar spectrum. This extended absorption is a key contributor to the potential for higher short-circuit current densities in Y7-based devices.

Furthermore, the chlorination in Y7 typically results in a down-shifted Lowest Unoccupied Molecular Orbital (LUMO) energy level. This can lead to a larger energy difference between the

LUMO of the acceptor and the Highest Occupied Molecular Orbital (HOMO) of the donor polymer (like PM6), which often translates to a higher open-circuit voltage (Voc). The combination of a potentially higher Jsc and Voc gives Y7 a theoretical edge in achieving higher overall power conversion efficiencies. Indeed, some studies have reported higher efficiencies for PM6:Y7 devices compared to their PM6:Y6 counterparts.

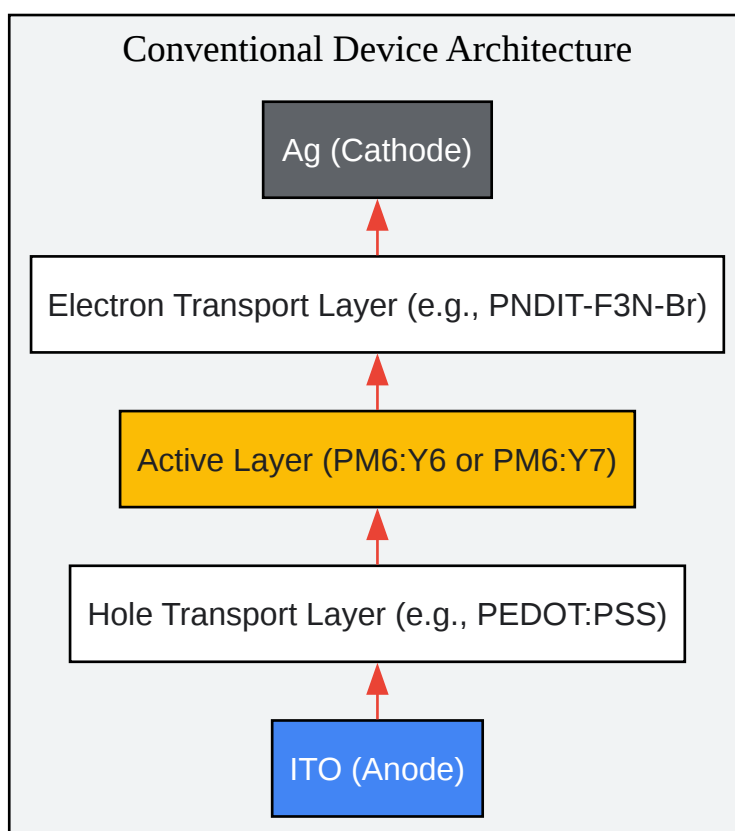
However, the ultimate performance of an organic solar cell is not solely dependent on the properties of the individual materials but also on the morphology of the bulk heterojunction, the device architecture, and the processing conditions. Therefore, while Y7 shows great promise, the optimal choice between Y6 and Y7 may depend on the specific experimental conditions and the desired device characteristics.

Experimental Protocols

The fabrication of high-efficiency organic solar cells is a multi-step process requiring precise control over each layer's deposition and treatment. Below is a generalized experimental protocol for fabricating organic solar cells based on PM6:Y6 and PM6:Y7, synthesized from common practices reported in the literature.

Device Fabrication

A typical device architecture for these solar cells is a conventional structure, as illustrated in the diagram below.



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Fig. 1: Schematic of a conventional organic solar cell device structure.

1. Substrate Preparation:

- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
- The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

2. Hole Transport Layer (HTL) Deposition:

- A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
- The film is then annealed at a specific temperature (e.g., 150 °C) to remove residual solvent.

3. Active Layer Deposition:

- Solutions of PM6 and either Y6 or Y7 are prepared in a suitable solvent such as chloroform or chlorobenzene, often with a small amount of an additive like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) to optimize the morphology.
- The donor:acceptor blend solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- The active layer is typically annealed at a specific temperature to promote the formation of an optimal bicontinuous interpenetrating network for efficient charge separation and transport.

4. Electron Transport Layer (ETL) Deposition:

- An electron transport layer, such as a perylene diimide derivative (e.g., PNDIT-F3N-Br), is deposited from a solution (e.g., in methanol) via spin-coating.

5. Cathode Deposition:

- Finally, a metal cathode, typically silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization

1. Current Density-Voltage (J-V) Characteristics:

- The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
- From these curves, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.

2. External Quantum Efficiency (EQE):

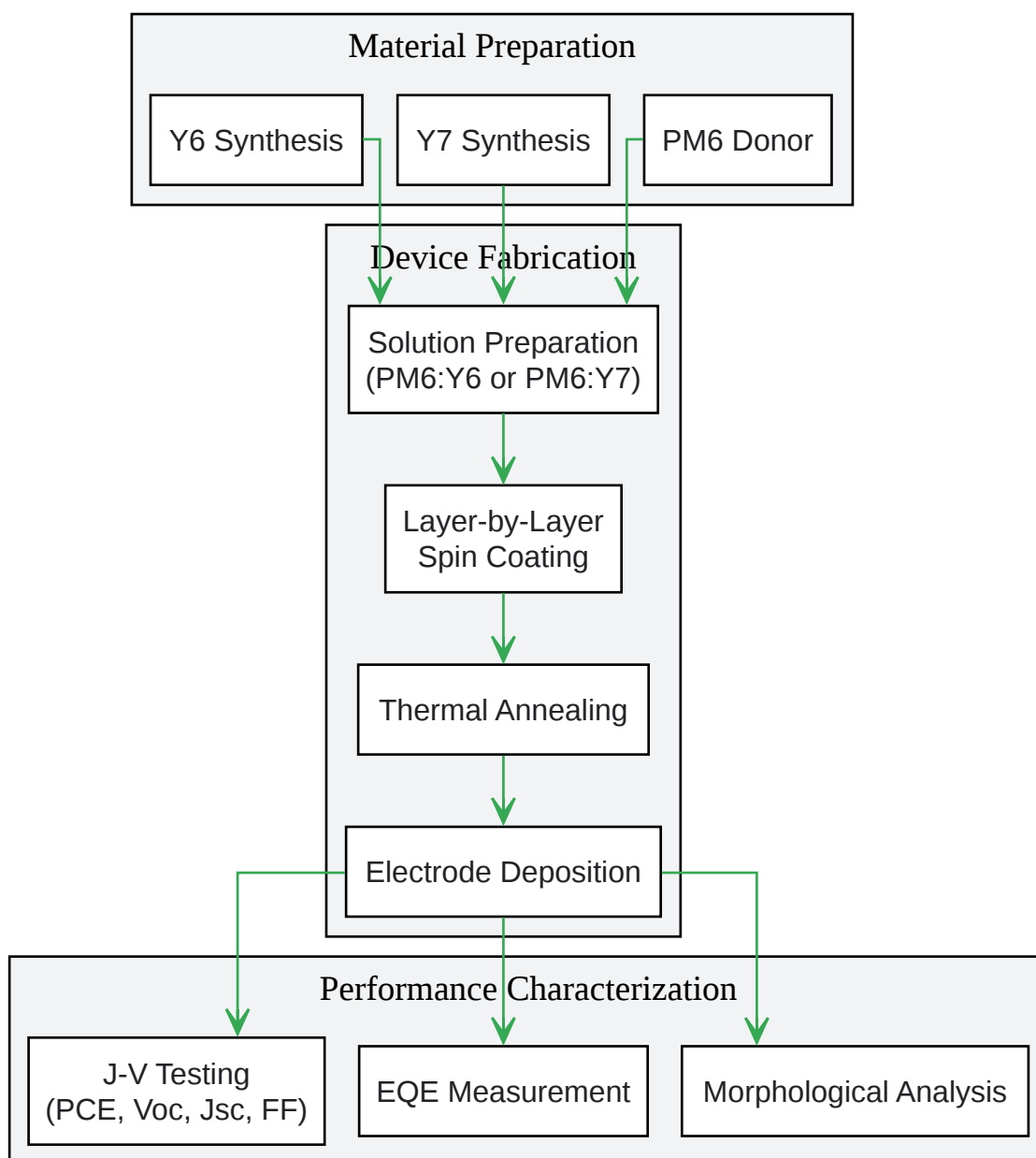
- EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insights into the spectral response of the solar cell.

3. Morphological and Structural Characterization:

- Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface morphology and internal nanostructure of the active layer blend, which are crucial for device performance.

Logical Workflow for Device Fabrication and Characterization

The following diagram illustrates the general workflow from material synthesis to performance evaluation of Y6 and Y7-based organic solar cells.



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Fig. 2: Workflow for organic solar cell fabrication and testing.

In conclusion, both Y6 and Y7 are highly effective non-fullerene acceptors that have enabled significant progress in organic solar cell technology. While Y7, with its chlorinated structure, offers the potential for higher efficiencies due to its red-shifted absorption and lower LUMO level, the optimal choice between the two will ultimately depend on the specific research goals

and fabrication capabilities. Careful optimization of the device architecture and processing conditions is crucial to fully exploit the potential of these high-performance materials.

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